2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a hybrid structure combining a 4a-hydroxyoctahydroisoquinolin bicyclic amine core, a 4-(diethylamino)phenyl substituent, and an N-(4-methoxyphenyl)acetamide moiety. The N-(4-methoxyphenyl)acetamide group is structurally analogous to paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used analgesic, but the methoxy substituent may alter pharmacokinetics by increasing lipophilicity .
Properties
Molecular Formula |
C28H39N3O3 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H39N3O3/c1-4-30(5-2)23-13-9-21(10-14-23)27-25-8-6-7-17-28(25,33)18-19-31(27)20-26(32)29-22-11-15-24(34-3)16-12-22/h9-16,25,27,33H,4-8,17-20H2,1-3H3,(H,29,32) |
InChI Key |
ATAIQLAAFSDANW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the octahydroisoquinoline core, followed by the introduction of the diethylamino and methoxyphenylacetamide groups. Common reagents used in these reactions include diethylamine, methoxybenzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Electronic and Pharmacokinetic Properties
- Lipophilicity : The methoxy group in the target compound increases logP compared to paracetamol’s hydroxyl group, suggesting improved blood-brain barrier penetration but slower hepatic clearance .
- Metabolic Stability : Acetamide derivatives (e.g., target compound, Compound C) are generally more stable than formamide analogs (e.g., Compound D) due to resistance to amidase enzymes .
Computational and Experimental Findings
- DFT Studies: Comparative density functional theory (DFT) analyses of phenylacetamide derivatives highlight that electron-rich substituents (e.g., diethylamino) lower HOMO-LUMO gaps, enhancing reactivity and binding to electrophilic biological targets .
- Antimicrobial Activity: The N-(4-methoxyphenyl)acetamide moiety in the target compound shares structural similarities with antimicrobial agents like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, which showed efficacy against Gram-positive bacteria .
Key Research Insights and Implications
Bicyclic Core Advantage: The octahydroisoquinolin framework may confer rigidity and selectivity compared to linear structures in Compounds C–E, reducing off-target effects .
Clinical Potential: Structural parallels to paracetamol suggest analgesic applications, but the diethylamino and methoxy groups warrant toxicity studies to assess hepatotoxicity risks .
Biological Activity
The compound 2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that belongs to a class of isoquinoline derivatives. Its unique structure, characterized by a diethylamino group and a methoxyphenyl acetamide moiety, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C27H36N2O3
- Molecular Weight: 436.59 g/mol
The compound features multiple functional groups that may interact with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been predicted and studied through various models, including quantitative structure-activity relationship (QSAR) analyses. The presence of the isoquinoline core and specific substituents indicates potential interactions with various receptors and enzymes in biological systems.
Predicted Activities
Based on QSAR models and structural similarities with other compounds, the following biological activities have been predicted for this compound:
- Antidepressant Activity: Similar compounds have demonstrated efficacy in treating depression due to their ability to modulate neurotransmitter levels.
- Analgesic Properties: The diethylamino group is known to enhance pain relief mechanisms.
- Anticancer Potential: Structural analogs have shown promise in inhibiting cancer cell proliferation.
Study 1: Antidepressant Effects
A study conducted on similar isoquinoline derivatives highlighted their ability to inhibit serotonin reuptake, leading to increased serotonin levels in synaptic clefts. This mechanism is crucial for antidepressant activity. The specific compound under review was shown to exhibit similar binding affinities to serotonin transporters, suggesting its potential as an antidepressant agent.
Study 2: Analgesic Activity
Research focusing on the analgesic properties of related compounds indicated that those with diethylamino substitutions significantly reduced pain responses in animal models. The mechanism was attributed to the modulation of nociceptive pathways, which could be relevant for the compound .
Study 3: Anticancer Properties
In vitro studies revealed that isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. The compound's structural features suggest it may induce apoptosis through mitochondrial pathways, offering a promising avenue for cancer therapy.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key characteristics and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(Diethylamino)phenyl)-2-methylpropan-1-one | Similar amine structure | Antidepressant |
| 3-Fluoro-N-(4-methylphenyl)-2-butenamide | Contains fluorophenol | Anticancer |
| 1-(Phenyl)-2-pyrrolidinone | Cyclic amine and carbonyl | Analgesic |
This comparison highlights how specific structural features contribute to the biological efficacy of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
